molecular formula C22H25N3O2 B11341623 (3,5-Dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

(3,5-Dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11341623
M. Wt: 363.5 g/mol
InChI Key: YGFWGTLKQFGYFU-UHFFFAOYSA-N
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Description

1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is a complex organic compound that features a benzofuran core, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Carbonyl Group: The carbonyl group is introduced via Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the benzofuran derivative using nucleophilic substitution reactions.

    Introduction of the Pyridine Moiety: The pyridine moiety is attached through a coupling reaction, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert carbonyl groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • (3-((DIMETHYLAMINO)METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE 2-BUTENEDIOATE
  • DIMETHYL 2-((1-BENZOFURAN-2-YLCARBONYL)AMINO)TEREPHTHALATE

Comparison: 1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is unique due to its combination of a benzofuran core, piperazine ring, and pyridine moiety. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

(3,5-dimethyl-1-benzofuran-2-yl)-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H25N3O2/c1-16-3-4-20-19(15-16)17(2)21(27-20)22(26)25-13-11-24(12-14-25)10-7-18-5-8-23-9-6-18/h3-6,8-9,15H,7,10-14H2,1-2H3

InChI Key

YGFWGTLKQFGYFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCN(CC3)CCC4=CC=NC=C4

Origin of Product

United States

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